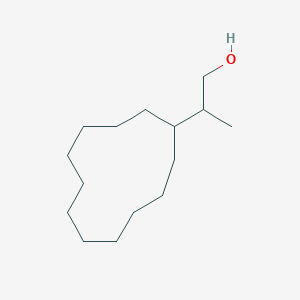
2-Cyclododecylpropan-1-ol
Vue d'ensemble
Description
L'alpha-cyclodextrine est un oligosaccharide cyclique composé de six unités de glucose liées par des liaisons glycosidiques alpha-1,4 . C'est l'une des trois cyclodextrines naturelles, les autres étant la bêta-cyclodextrine et la gamma-cyclodextrine, qui contiennent respectivement sept et huit unités de glucose . L'alpha-cyclodextrine est connue pour sa capacité à former des complexes d'inclusion avec diverses molécules hôtes, ce qui la rend précieuse dans de nombreuses applications .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L'alpha-cyclodextrine est généralement synthétisée par dégradation enzymatique de l'amidon. Le processus implique l'utilisation de la cyclodextrine glycosyltransférase (CGTase) et de l'alpha-amylase . Initialement, l'amidon est liquéfié soit par traitement thermique, soit par l'utilisation d'alpha-amylase. Par la suite, la CGTase est ajoutée pour catalyser la formation de cyclodextrines .
Méthodes de Production Industrielle : Pour la production à l'échelle industrielle, l'amidon provenant de sources telles que le maïs ou les pommes de terre est utilisé . Le processus de conversion enzymatique est optimisé pour maximiser le rendement en alpha-cyclodextrine. Le produit obtenu est ensuite purifié et cristallisé pour obtenir de l'alpha-cyclodextrine de haute pureté .
Analyse Des Réactions Chimiques
Types de Réactions : L'alpha-cyclodextrine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et Conditions Communs :
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'alpha-cyclodextrine, tels que les cyclodextrines méthylées ou acétylées .
Applications De Recherche Scientifique
L'alpha-cyclodextrine a un large éventail d'applications en recherche scientifique, notamment :
Médecine : Elle est utilisée dans les systèmes d'administration de médicaments pour améliorer la biodisponibilité des médicaments peu solubles dans l'eau.
Industrie : L'alpha-cyclodextrine trouve des applications dans l'industrie alimentaire et des boissons en tant qu'agent émulsifiant et stabilisant.
5. Mécanisme d'Action
L'alpha-cyclodextrine exerce ses effets principalement par la formation de complexes d'inclusion avec les molécules hôtes . L'intérieur hydrophobe de la cavité de la cyclodextrine lui permet d'encapsuler les composés hydrophobes, ce qui améliore leur solubilité et leur stabilité . Cette interaction hôte-invité est à la base de ses applications en administration de médicaments, où elle peut améliorer la biodisponibilité des médicaments . De plus, l'alpha-cyclodextrine a montré une inhibition de l'absorption des lipides, ce qui peut aider à la gestion du poids et au contrôle du cholestérol .
Mécanisme D'action
Alpha-cyclodextrin exerts its effects primarily through the formation of inclusion complexes with guest molecules . The hydrophobic interior of the cyclodextrin cavity allows it to encapsulate hydrophobic compounds, thereby enhancing their solubility and stability . This host-guest interaction is the basis for its applications in drug delivery, where it can improve the bioavailability of drugs . Additionally, alpha-cyclodextrin has been shown to inhibit lipid absorption, which can aid in weight management and cholesterol control .
Comparaison Avec Des Composés Similaires
L'alpha-cyclodextrine est comparée à d'autres cyclodextrines, telles que la bêta-cyclodextrine et la gamma-cyclodextrine .
Composés Similaires :
Bêta-Cyclodextrine : Composée de sept unités de glucose, la bêta-cyclodextrine a une taille de cavité plus grande que l'alpha-cyclodextrine.
Gamma-Cyclodextrine : Contenant huit unités de glucose, la gamma-cyclodextrine a la plus grande cavité parmi les cyclodextrines naturelles.
Unicité de l'Alpha-Cyclodextrine : La taille de cavité plus petite de l'alpha-cyclodextrine la rend particulièrement adaptée à l'encapsulation de petites molécules hydrophobes . Sa forte résistance à l'hydrolyse enzymatique la distingue également des bêta- et gamma-cyclodextrines, la rendant plus stable dans certaines applications .
Propriétés
IUPAC Name |
2-cyclododecylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-14(13-16)15-11-9-7-5-3-2-4-6-8-10-12-15/h14-16H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHTUDYDJUHYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCCCCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051598 | |
| Record name | 2-Cyclododecylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118562-73-5 | |
| Record name | 2-Cyclododecylpropan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118562-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclododecaneethanol, beta-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118562735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclododecaneethanol, .beta.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclododecylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclododecylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-cyclododecylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)


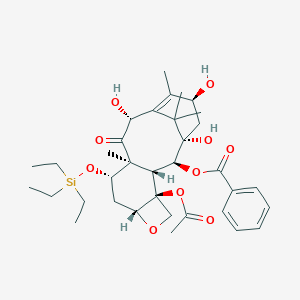
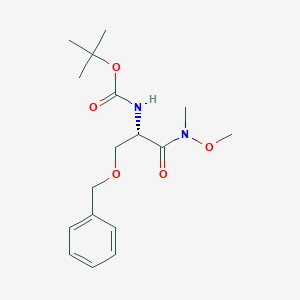
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)

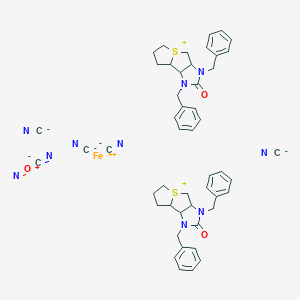

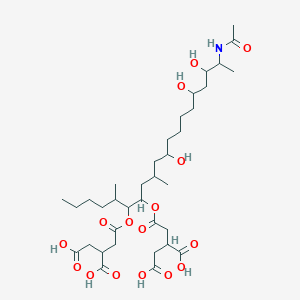
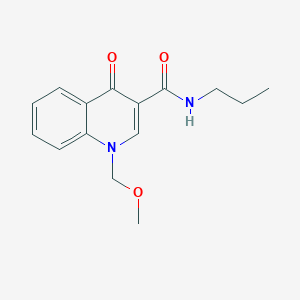
![4-[4-[2-(2-hydroxyethoxy)ethylcarbamothioylamino]phenoxy]-3-(2H-pyrrol-1-ium-1-yl)-5-sulfamoylbenzoic acid](/img/structure/B40451.png)
